3-Methoxy-5-propylaniline
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Overview
Description
3-Methoxy-5-propylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, characterized by the presence of a methoxy group (-OCH3) at the third position and a propyl group (-C3H7) at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-propylaniline typically involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. One common method includes:
Nitration: The starting material, such as 3-methoxytoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-propylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are frequently used.
Substitution: Friedel-Crafts alkylation or acylation reactions often employ aluminum chloride (AlCl3) as a catalyst
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Methoxy-5-propylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methoxy-5-propylaniline involves its interaction with various molecular targets. The methoxy and propyl groups influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
3-Methoxyaniline: Lacks the propyl group, leading to different reactivity and applications.
5-Propylaniline: Lacks the methoxy group, affecting its chemical properties and uses.
3-Methoxy-4-propylaniline: A positional isomer with distinct chemical behavior.
Uniqueness: 3-Methoxy-5-propylaniline’s unique combination of functional groups provides specific reactivity patterns and applications not shared by its analogs. This makes it valuable in targeted synthetic and industrial processes .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methoxy-5-propylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-8-5-9(11)7-10(6-8)12-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
GLKKCEZYIBYBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
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